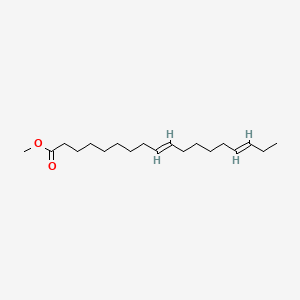

Methyl trans,trans-9,15-octadecadienoate

Description

Methyl trans,trans-9,15-octadecadienoate is a methyl ester derived from the trans,trans-9,15-octadecadienoic acid. It is structurally characterized by two conjugated trans double bonds at positions 9 and 15 of the 18-carbon chain (C18:2) . Classified as an omega-3 fatty acid due to the terminal double bond at position 15 (counting from the methyl end), this compound is distinct from common omega-6 linoleic acid derivatives, which have double bonds closer to the carboxyl end . Its synthesis typically involves methylation of the corresponding fatty acid or hydrogenation/isomerization of polyunsaturated precursors.

Properties

CAS No. |

38700-60-6 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

methyl (9E,15E)-octadeca-9,15-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,10-11H,3,6-9,12-18H2,1-2H3/b5-4+,11-10+ |

InChI Key |

OTROKOXHZSGHEN-PMXBNEBOSA-N |

Isomeric SMILES |

CC/C=C/CCCC/C=C/CCCCCCCC(=O)OC |

Canonical SMILES |

CCC=CCCCCC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trans,trans-9,15-octadecadienoate can be synthesized through the esterification of linolelaidic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound involves the transesterification of vegetable oils rich in linoleic acid. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides in the oil into methyl esters .

Chemical Reactions Analysis

Types of Reactions

Methyl trans,trans-9,15-octadecadienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: It can be reduced to form saturated methyl esters.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed.

Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.

Major Products Formed

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Saturated methyl esters.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl trans,trans-9,15-octadecadienoate has several applications in scientific research:

Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.

Biology: The compound is studied for its role in cellular metabolism and its effects on cell membranes.

Medicine: Research is conducted on its potential anti-inflammatory and anti-cancer properties.

Industry: It is used in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism of action of methyl trans,trans-9,15-octadecadienoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Isomers and Geometric Variants

Methyl trans,trans-9,15-octadecadienoate belongs to a family of C18 fatty acid methyl esters (FAMEs) with varying double bond positions and geometries. Key comparisons include:

Key Observations :

Physical and Chromatographic Properties

Trans,trans isomers generally exhibit higher melting points and lower solubility in polar solvents compared to cis counterparts. Gas chromatography (GC) retention times further highlight differences:

| Compound (C18:2 Isomers) | HP-5MS Column (min) | DB-225MS Column (min) | SLB-IL111 Column (min) |

|---|---|---|---|

| Methyl linoleate (cis-9, cis-12) | 23.57 | 24.87 | 29.86 |

| Methyl linoelaidate (trans-9, trans-12) | 23.87 | 24.66 | 29.32 |

| Methyl trans-9,15-octadecadienoate* | Not reported | Not reported | Not reported |

Note: Specific GC data for the 9,15 isomer is absent in the provided evidence, but its elution behavior would likely differ due to the distal 15-position double bond .

Reactivity and Chemical Transformations

Epoxidation studies on FAMEs (e.g., methyl oleate, methyl linoleate) show that double bond positions influence product selectivity. For example:

- Methyl linoleate (cis-9,12) yields monoepoxides at 9,10 or 12,13 positions .

- This compound would likely form epoxides at 9,10 or 15,16 positions, though steric effects from trans geometry might reduce reaction rates compared to cis isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.